molecular formula C13H21BO2S B1467591 4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 1473358-18-7

4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B1467591
CAS RN: 1473358-18-7
M. Wt: 252.2 g/mol
InChI Key: XKMQRGFUOWEBLS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane (TMTPD) is a novel boron-containing organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a highly versatile compound due to its unique structure and properties, which makes it useful for a wide range of applications. TMTPD has been studied for its potential use in in vitro and in vivo studies, as well as its ability to act as a catalyst in certain biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to 4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane have been synthesized and characterized through comprehensive structural and conformational analyses. These studies involve multi-step synthesis processes, leveraging techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Such compounds are often explored for their molecular structures optimized by density functional theory (DFT), indicating a robust framework for investigating physicochemical properties and potential applications in materials science and pharmaceuticals (Huang et al., 2021).

Material Science and Electron Transport

In material science, derivatives of this compound have been synthesized for their potential applications in new materials for LCD technology and as intermediates for conjugated polyene synthesis. These efforts underline the importance of such compounds in developing new materials with specific electronic and optical properties, crucial for advancements in electronics and photonics (Das et al., 2015).

Biologically Active Derivatives

Moreover, the synthesis of biologically active derivatives featuring the core structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane showcases the compound's versatility in medicinal chemistry. These derivatives have been assessed for their potential as therapeutic agents, highlighting the compound's role in the development of novel drugs and biological probes (Büttner et al., 2007).

Chemical Reactivity and Organic Synthesis

The reactivity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its analogs has been explored in various synthetic contexts, such as in the preparation of organoboron compounds through Pd-catalyzed borylation. These studies demonstrate the compound's utility as a versatile reagent in organic synthesis, enabling the construction of complex molecular architectures and facilitating novel synthetic transformations (Takagi & Yamakawa, 2013).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2S/c1-6-7-10-8-9-11(17-10)14-15-12(2,3)13(4,5)16-14/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMQRGFUOWEBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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